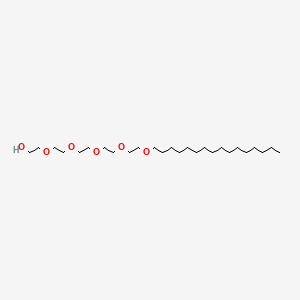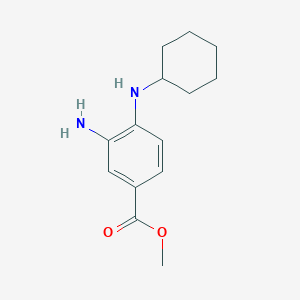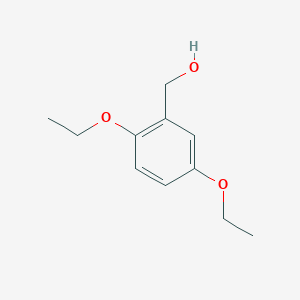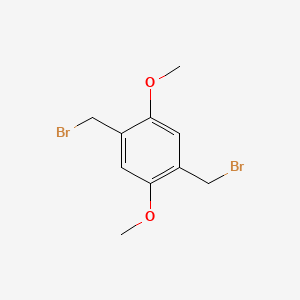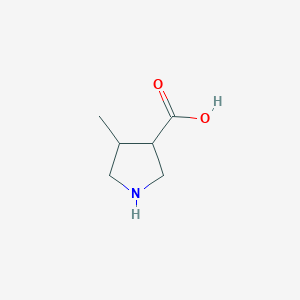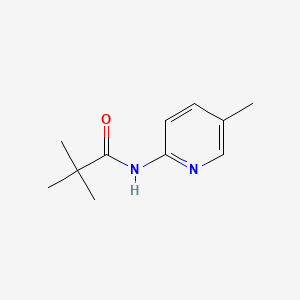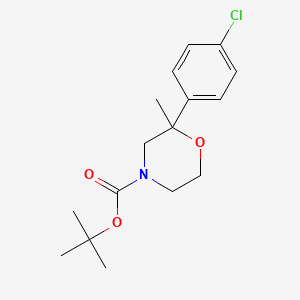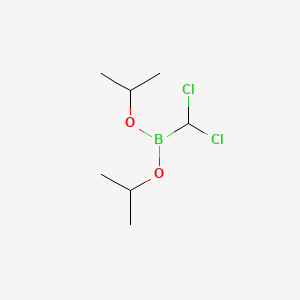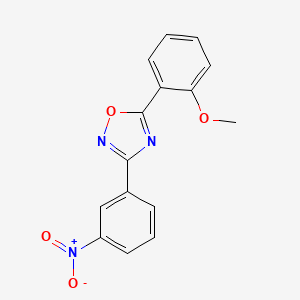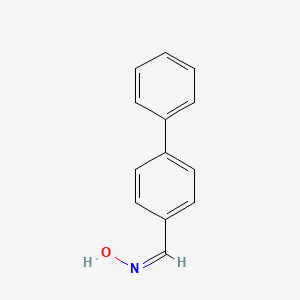
4-Biphenylaldehyde oxime
Overview
Description
4-Biphenylaldehyde oxime is a chemical compound with the molecular formula C13H11NO and a molecular weight of 197.23 g/mol . It is used as a reactant in the design and synthesis of substituted-isoxazole derivatives as farnesoid X receptor (FXR) antagonists .
Synthesis Analysis
The synthesis of oximes from aryl aldehydes can be prepared using hydroxylamine hydrochloride. The oxime compounds are synthesized at maximum efficiency in mineral water at room temperature. This method is economical, practical, and environmentally friendly .Molecular Structure Analysis
In oxime radicals, the N–O fragment is connected to an organic moiety by a double bond, whereas all other classes of N-oxyl radicals contain an R2N–O fragment with two single C–N bonds .Chemical Reactions Analysis
Oxime esters are emerging as the first-line building blocks in modern heterocyclic chemistry because they are accessible and can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride .Physical And Chemical Properties Analysis
4-Biphenylaldehyde oxime is a solid at room temperature with a molecular weight of 197.23 g/mol .Scientific Research Applications
Nucleophilicity and Chemical Reactivity
Research on oximes, including types related to 4-Biphenylaldehyde oxime, demonstrates their significant nucleophilicity, which has been explored through reactions with nitrilium closo-decaborate clusters. These studies reveal the varied reactivity of different oxime species, including ketoximes and amidoximes, highlighting their potential in synthetic chemistry and organometallic reactions. This foundational understanding is crucial for designing new compounds and reactions in organic synthesis and materials science (Bolotin et al., 2016).
Bioconjugation and Vaccine Development
Oxime chemistry has been applied in the efficient bioconjugation of proteins and polysaccharides for preparing conjugate vaccines. This methodology allows for the covalent linking of these biomolecules without the need for reduction, controlling the extent of crosslinking through the active group count. This approach is compatible with existing chemistries in vaccine synthesis, simplifying production and increasing yield, which is essential for developing new immunizations (Lees et al., 2006).
Detoxification of Organophosphates
Oximes are also studied for their role in detoxifying organophosphorus-containing nerve agents and pesticides. Their application ranges from acetylcholinesterase reactivators, used in cases of poisoning, to their incorporation into functionalized nano-aggregates for organophosphate toxicity mitigation. The understanding of oximes as supernucleophilic systems in detoxification reactions underscores their importance in chemical safety and therapeutic interventions (Singh et al., 2015).
Antiviral Research
In the context of antiviral research, oximes have been integrated into novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 treatment. This work involves designing oxime-biphenyl derivatives that exhibit promising activity against both wild type and mutant strains of HIV-1. The combination of oxime functionality with biphenyl diarylpyrimidines (DAPYs) has led to potent compounds with low cytotoxicity, showcasing the potential of oximes in developing new therapeutic agents (Yang et al., 2020).
Biocompatible Materials
The use of oxime click chemistry for creating biocompatible hydrogels exemplifies another innovative application. These hydrogels, formed by mixing aminooxy poly(ethylene glycol) with glutaraldehyde, exhibit tunable mechanical properties and support cell adhesion. This method has implications for tissue engineering and regenerative medicine, offering a new avenue for creating materials that can integrate with biological systems and support cell growth (Grover et al., 2012).
Future Directions
properties
IUPAC Name |
(NE)-N-[(4-phenylphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO/c15-14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-10,15H/b14-10+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNAWNXTMKAPFT-GXDHUFHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-4-carbaldehyde oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



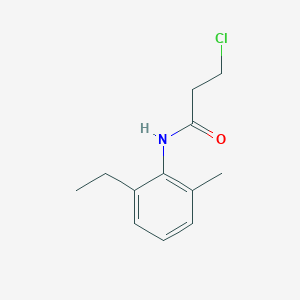
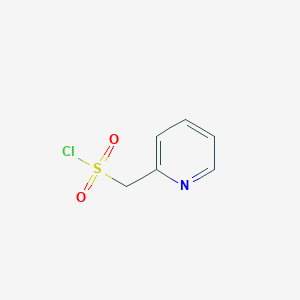
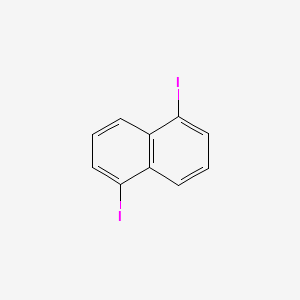
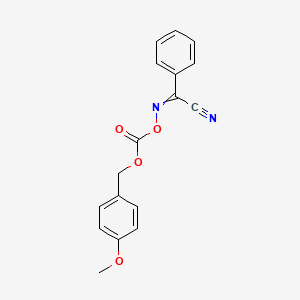
![1-[(3-Methylpyridin-2-yl)methyl]piperazine](/img/structure/B1598949.png)
